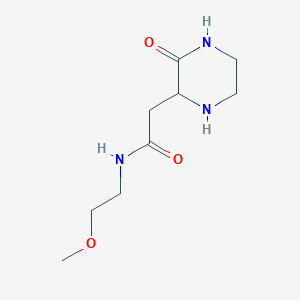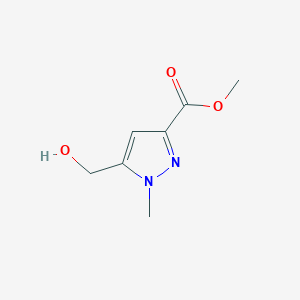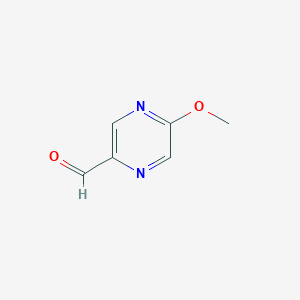![molecular formula C7H6IN3 B1395921 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine CAS No. 685522-76-3](/img/structure/B1395921.png)
3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine
Vue d'ensemble
Description
3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the first position of the pyrazolo[3,4-B]pyridine core.
Applications De Recherche Scientifique
3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of kinase inhibitors, particularly tropomyosin receptor kinase inhibitors, which have potential anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a scaffold for developing new therapeutic agents with improved efficacy and selectivity.
Mécanisme D'action
Target of Action
Pyrazolo[3,4-b]pyridines, the family of compounds to which 3-iodo-1-methyl-1h-pyrazolo[3,4-b]pyridine belongs, have been known to interact with a variety of proteins, enzymes, and receptors in organisms via non-covalent interactions .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with their targets through non-covalent interactions . These interactions can lead to changes in the function of the target proteins, enzymes, or receptors, thereby influencing the biological processes they are involved in.
Biochemical Pathways
Given the broad spectrum of activity of pyrazolo[3,4-b]pyridines, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Compounds with lower molecular weight and lipophilicity, like this compound, are anticipated to have enhanced paracellular and transcellular absorption characteristics . This could potentially lead to improved bioavailability.
Result of Action
The interaction of pyrazolo[3,4-b]pyridines with various targets can lead to changes at the molecular and cellular level, influencing various biological processes .
Analyse Biochimique
Biochemical Properties
3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein interactions. This compound has been shown to interact with enzymes such as kinases, which are pivotal in cell signaling pathways. The interaction between this compound and these enzymes often results in the inhibition of their activity, thereby affecting downstream signaling processes. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can lead to changes in cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division. It also affects gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, this compound can alter cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and proteins. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For example, this compound can inhibit kinase enzymes by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression. In vivo studies have demonstrated that the compound can have long-term effects on cellular function, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate protein interactions without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. The metabolic flux of this compound can influence its efficacy and toxicity, as the metabolites can contribute to the overall pharmacological profile of the compound. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects. Studies have shown that this compound can accumulate in certain tissues, leading to localized biological effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it interacts with transcription factors to modulate gene expression. Alternatively, it can be targeted to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of this compound can influence its overall biological activity and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine typically involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. One common method includes the cyclization of aminopyrazole with a suitable carbonyl compound under acidic or basic conditions . Another approach involves the use of iodination reactions to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like cesium carbonate in solvents like tetrahydrofuran.
Cyclization: Acidic or basic conditions with appropriate carbonyl compounds.
Major Products
Substitution Products: Various substituted pyrazolopyridines.
Coupling Products: Biaryl derivatives.
Cyclization Products: Fused heterocyclic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Lacks the iodine and methyl substituents but shares the core structure.
3,6-Diaryl-1H-pyrazolo[3,4-B]pyridines: Differ in the substitution pattern but have similar biological activities.
5-Cyano-1H-pyrazolo[3,4-B]pyridine: Contains a cyano group instead of an iodine atom.
Uniqueness
3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution and coupling reactions, making the compound a versatile intermediate in synthetic chemistry. Additionally, the methyl group at the first position can affect the compound’s pharmacokinetic properties, potentially enhancing its therapeutic potential .
Propriétés
IUPAC Name |
3-iodo-1-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUIXHHHURATSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703485 | |
| Record name | 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685522-76-3 | |
| Record name | 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)
![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)




![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)
![{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1395853.png)



